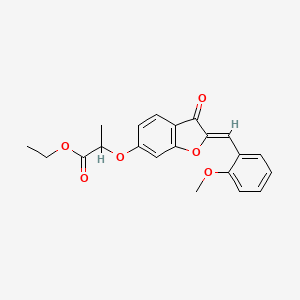

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

The compound (Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate belongs to a class of benzofuran derivatives characterized by a benzylidene-substituted dihydrobenzofuran core. Its Z-configuration ensures specific spatial orientation of the 2-methoxybenzylidene moiety, which is critical for electronic and steric interactions. The ethyl ester group at the propanoate chain and the 6-oxy linkage further define its structural and functional attributes.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-15-9-10-16-18(12-15)27-19(20(16)22)11-14-7-5-6-8-17(14)24-3/h5-13H,4H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNMMAZQABVEAD-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(2-methoxybenzylidene) hydrazine-1-carbothioamide, have been tested as corrosion inhibitors of mild steel

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets (eg, metal surfaces) and cause significant reduction in the corrosion rate of steel. This indicates that the compound might form a protective layer on the metal surface, preventing further corrosion.

Biochemical Pathways

The compound’s potential role as a corrosion inhibitor suggests that it might interfere with the electrochemical processes that lead to corrosion.

Result of Action

Similar compounds have been shown to significantly reduce the corrosion rate of steel, suggesting that this compound might have a similar effect.

Action Environment

The action environment of this compound is likely to influence its efficacy and stability. For instance, the corrosion inhibition efficiency of similar compounds has been shown to increase with the concentration of the compound. Other environmental factors, such as temperature, pH, and the presence of other chemicals, might also affect the compound’s action.

Biological Activity

(Z)-ethyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including an ethyl ester moiety linked to a benzofuran derivative with a methoxybenzylidene substituent. The presence of these functional groups suggests a variety of biological interactions, which could lead to therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Benzofuran Core : Known for its diverse biological activities, including anticancer and antimicrobial properties.

- Methoxybenzylidene Group : This substituent may enhance lipophilicity and biological activity through improved membrane permeability.

- Ethyl Ester Moiety : Often associated with increased bioavailability and pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the potential biological activities associated with this compound and related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl ester; benzofuran core; methoxy group | Anticancer, anti-inflammatory |

| Benzofuran Derivatives | Similar benzofuran core | Antimicrobial, neuroprotective |

| Ethyl 4-methoxycinnamate | Ethyl ester; methoxy group on aromatic ring | Antioxidant, UV filter |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Potential mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, influencing signal transduction pathways.

- Antioxidant Activity : The presence of the methoxy group may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds related to this compound:

-

Anticancer Properties : A study demonstrated that similar benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

"Benzofuran derivatives have shown promise in preclinical models as effective anticancer agents" .

-

Anti-inflammatory Effects : Compounds structurally related to this compound have been reported to reduce inflammation in animal models through the inhibition of pro-inflammatory cytokines.

"The anti-inflammatory activity of benzofuran derivatives highlights their potential in treating inflammatory diseases" .

-

Neuroprotective Effects : Research indicates that certain benzofuran compounds possess neuroprotective properties, potentially beneficial in neurodegenerative conditions.

"Neuroprotective effects were observed in models of oxidative stress, indicating a protective role for benzofuran derivatives" .

Comparison with Similar Compounds

Table 1: Structural Comparison of (Z)-Ethyl 2-((2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate and Analogues

Physicochemical and Functional Implications

- Halogen Substituents (e.g., 5-bromo, 2-chloro): Increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

Ester Group Variations :

- Methyl vs. Ethyl Esters : Ethyl esters (as in the target compound) typically exhibit higher lipophilicity than methyl esters, influencing bioavailability .

- Cinnamate Ester () : The extended conjugated system in the cinnamate group may enhance photostability or enable π-π stacking interactions in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.